Home > Products > Screening Compounds P79652 > 1-Azaspiro[4.5]dec-3-ene
1-Azaspiro[4.5]dec-3-ene - 1955553-94-2

1-Azaspiro[4.5]dec-3-ene

Catalog Number: EVT-3014035
CAS Number: 1955553-94-2
Molecular Formula: C9H15N
Molecular Weight: 137.226
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5s, 8s)-3-(4'-Chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one (Compound A)

  • Compound Description: This compound is being investigated for its potential therapeutic applications, specifically in the prophylaxis and therapy of tumor diseases [, , ]. Pharmaceutical preparations and uses are also being explored.

4-Phenyl-acyl-substituted 3-(2,5-dimethylphenyl)-4-hydroxy-1-azaspiro[4.5]dec-3-ene-2,8-dione derivatives

  • Compound Description: This series of derivatives displays promising insecticidal activity against bean aphids (Aphis fabae) and carmine spider mites (Tetranychus cinnabarinus) []. Structure-activity relationship studies revealed that the presence of a flexible bridge and specific substituents on the phenyl acyl group significantly impact their effectiveness.

2,8-Diphenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene

  • Compound Description: The crystal structure of this compound has been determined, providing valuable insights into its three-dimensional conformation and potential for intermolecular interactions [].

3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate

  • Compound Description: This compound acts as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis []. The molecule's conformation and crystal packing have been analyzed, revealing key structural features relevant to its biological activity.

2-Methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide

  • Compound Description: This compound serves as a versatile starting material for synthesizing various 1-pyrroline derivatives []. The regioselectivity of its acylation reactions can be influenced by the choice of base and acyl chloride.

Methyl 3-(benzo[d]thiazol-2-ylamino)-7,9-dimethyl-2,6,8,10-tetraoxo-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-4-carboxylate

  • Compound Description: This novel optically active spiro-lactone was synthesized via a tandem reaction protocol and exhibits intriguing conformational features and potential applications due to its asymmetric spiro carbon [].

1-Azaspiro[4.4]nonenones and 1-Azaspiro[4.5]decadienones

  • Compound Description: These compounds, representing a diverse range of spirocyclic pyrrolidines and piperidines, are efficiently synthesized using a gold(I)-catalyzed spirocyclization reaction involving 1-ene-4,9- and 3-ene-1,7-diyne esters [].

2-Oxa-1-azaspiro[4.5]decan-3-ones

  • Compound Description: These spirocyclic compounds are formed through the electrocyclic ring-opening of 6,6-dichlorobicyclo[3.1.0]hexanes, followed by trapping the resulting π-allyl cations with C-1 tethered hydroxyamine derivatives [].

(E)-5-[1-(4-Phenyl-2-oxo-1-oxaspiro[4.5]dec-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one derivatives

  • Compound Description: This class of compounds exhibits promising fungicidal activity against various plant pathogenic fungi [].

1,7,8,9-Tetrachloro-10,10-dimethoxy-4-[3-(4-benzylpiperazine-1-yl)propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (TCDBPAD)

  • Compound Description: Theoretical studies, including optimized geometry, vibrational frequencies, and molecular docking, suggest that TCDBPAD might be a potential candidate for the treatment of cardiovascular and cerebrovascular diseases [].

Alkylated 1-azaspiro[4.5]decanes

  • Compound Description: Synthesized via a metal-free tandem oxidative C(sp(3))-H bond functionalization and dearomatization reaction, these compounds provide a new approach to accessing this unique spirocyclic scaffold [].

3-(Arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones

  • Compound Description: This class of compounds is synthesized through a copper-catalyzed oxidative ipso-cyclization reaction of N-(p-methoxyaryl)propiolamides with disulfides and water [].

3,4,7-Trimethyl-1,6-dioxa-spiro[4.5]-dec-3-en-2-one (Spiroxabovolide)

  • Compound Description: Identified as a novel flavor component of Burley tobacco condensate, spiroxabovolide exhibits interesting organoleptic properties [].

N-((2H-Tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822)

  • Compound Description: This compound is a potent and selective antagonist of the human glucagon receptor (hGCGR) with potential for treating type 2 diabetes [].

7,9-Dibenzyl-1-tert-butoxycarbonyl-1,7,9-triazaspiro[4.5]dec-3-en-2-one

  • Compound Description: The crystal structure of this compound revealed its symmetrical nature and the conformational preferences of its various rings [].

4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride

  • Compound Description: This spirocyclic derivative was synthesized via a novel route involving Suzuki coupling, highlighting its potential as a synthetic intermediate or target for further derivatization [].

3-Hydroxyisoindolin-1-ones

  • Compound Description: These compounds were synthesized rapidly using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst. This method offers a sustainable alternative to traditional synthetic approaches [].

[8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl]-acetic Acid (DiPOA)

  • Compound Description: DiPOA is a novel, systemically available, and peripherally restricted mu opioid agonist with potent antihyperalgesic activity [, , , ]. It effectively reduces inflammatory and postsurgical pain without exhibiting sedative effects or central nervous system penetration.

2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones

  • Compound Description: Synthesized via a microwave-assisted Knoevenagel reaction, these derivatives displayed antibacterial and antitubercular activities [].

3-Iodo-1-azaspiro[4.5]deca-6,9-diene-2,8-diones

  • Compound Description: This class of compounds is efficiently accessed through a mild ipso-iodination strategy utilizing iodine monochloride, water, and sodium bicarbonate [].

3-Bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione

  • Compound Description: Synthesized with high efficiency using ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide, this compound demonstrates excellent functional group tolerance [].

8-Halo-1-azaspiro[4.5]deca-3,6,9-trien-2-ones

  • Compound Description: These compounds are synthesized through an electrophilic ipso-halocyclization reaction of N-phenyl-N-triflylpropiolamides with iodine chloride or iodine bromide [].

5-Methyl-N-(3-oxo-1-thia-4-azaspiro(4.5)-dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for its antituberculosis activity against M. tuberculosis H37Rv and cytotoxicity against various human tumor cell lines [].

1,8-Diazaspiro[4.5]dec-3-en-2-one

  • Compound Description: This compound serves as a pharmacophore in developing spiropiperidine compounds, including compound 1, which acts as a BACE-1 aspartyl protease inhibitor [, ].

Triethylammonium 8-acetyl-3-methyl-9-phenyl-7-oxo-2-azaspiro[4.5]dec-2-ene-4-nitronate

  • Compound Description: The crystal structure of this compound reveals the conformational preferences of the various rings and the presence of intra- and intermolecular hydrogen bonding interactions [].

2-((3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

  • Compound Description: PB17-026-01 is a potent allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase implicated in various diseases, including cancer []. Structural analysis revealed its binding mode within the allosteric pocket of SHP2.
  • Compound Description: This β-keto acid forms centrosymmetric dimers through mutual hydrogen bonding of carboxy groups in its crystal structure [].

3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane

  • Compound Description: This compound is synthesized through a multi-step process involving the stereoselective addition of prenyl magnesium bromide and an iodine-initiated aminocyclization [].
  • Compound Description: Synthesized by reacting 4-hydroxy-3-phenyl-1-oxaspiro[4.5]dec-3-en-2-one with 4-chlorobenzoyl chloride, its crystal structure features a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings [].

2-Hydr­oxy-N-(3-oxo-1-thia-4-aza­spiro­[4.5]dec-4-yl)-2,2-diphenyl­acetamide

  • Compound Description: The crystal packing of this compound is stabilized by intramolecular and intermolecular hydrogen bonding interactions. Its structure features a chair conformation cyclohexane ring and an envelope conformation thiazolidine ring [].

N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide

  • Compound Description: This compound's structure is stabilized by intra- and intermolecular hydrogen bonding interactions. It features a distorted chair conformation cyclohexane ring, an envelope conformation thiazolidine ring, and two phenyl rings [].

5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide

  • Compound Description: The crystal structure of this compound reveals its three-dimensional network formed by N—H⋯O and C—H⋯F hydrogen bonds []. It features a chair conformation cyclohexane ring and an envelope conformation 1,3-thiazolidine ring.

(+/-)-2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes

  • Compound Description: This group of compounds, along with their derivatives, exhibit significant analgesic activity in phenylquinone writhing and yeast inflamed foot assays []. Structure-activity relationship studies suggest that the 2-amino-1,3-thiazine ring system plays a crucial role in their analgesic properties.

N-[5,5-Dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines

  • Compound Description: These compounds exist exclusively in one isomeric form and their fragmentation mechanisms were studied using mass spectrometry []. The fragmentation patterns were found to be significantly influenced by the nature of the substituents on the dihydrothiophene ring.

3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2-methylprop-2-enoate

  • Compound Description: Crystal structure analysis of this compound revealed the presence of weak C—H⋯O interactions within its crystal lattice [].

(E)-5-[3-Cyano-2-(dicyanomethylene)-1-oxaspiro[4.5]dec-3-en-4-yl]-3-(1-methyl-1,4-dihydropyridin-4-ylidene)pent-4-en-1-yl 3,5-bis(benzyloxy)benzoate

  • Compound Description: This compound's crystal structure reveals weak intermolecular interactions that contribute to its crystal packing []. It features a cyclohexane entity on the (3-cyano-2,5-dihydrofuran-2-ylidene)propanedinitrile group, replacing the typical dimethyl substituents.

3-Methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate

  • Compound Description: This compound was prepared using a Heck reaction strategy starting from Morita–Baylis–Hillman adducts. Its crystal structure exhibits C—H⋯O hydrogen bonds, forming a three-dimensional network [].

N-(3-Oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-acetamide hemihydrate

  • Compound Description: This compound's crystal structure is stabilized by various intra- and intermolecular hydrogen bonding interactions. It features two independent molecules in the asymmetric unit, each with a chair conformation cyclohexane ring and a distorted envelope conformation thiazole ring [].

Properties

CAS Number

1955553-94-2

Product Name

1-Azaspiro[4.5]dec-3-ene

IUPAC Name

1-azaspiro[4.5]dec-3-ene

Molecular Formula

C9H15N

Molecular Weight

137.226

InChI

InChI=1S/C9H15N/c1-2-5-9(6-3-1)7-4-8-10-9/h4,7,10H,1-3,5-6,8H2

InChI Key

XQJPKVRKESBWPB-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)C=CCN2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.